3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the piperidine and pyridazine rings through various organic reactions. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia or other nitrogen-containing compounds.
Introduction of the Piperidine Ring: This step may involve the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Formation of the Pyridazine Ring: This can be accomplished through the reaction of hydrazine with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Imidazole Derivatives: Compounds with the imidazole ring, such as histidine and purine derivatives.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as hydrazine derivatives.
Uniqueness
3-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties.
Properties
IUPAC Name |
3-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-11-2-3-13(18-17-11)22-9-12-4-6-19(7-5-12)23(20,21)14-8-15-10-16-14/h2-3,8,10,12H,4-7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLRYOJFXYOXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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